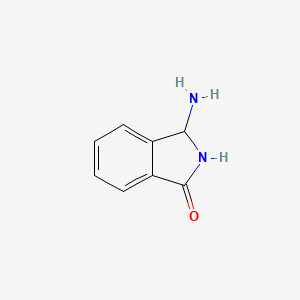
3-Aminoisoindolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminoisoindolin-1-one is a heterocyclic compound that belongs to the class of isoindolinones. Isoindolinones are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an isoindolinone core with an amino group attached at the third position.
作用机制
Target of Action
3-Aminoisoindolin-1-one is a derivative of isoindoline-1-one, a class of compounds that have been found to have diverse biological activities Isoindoline-1-one derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Isoindoline-1-one derivatives have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Isoindoline-1-one derivatives have been found to inhibit the pi3k/akt/mtor pathway , which is involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Therefore, it is possible that this compound may also affect this pathway or similar biochemical pathways.
Result of Action
Isoindoline-1-one derivatives have been found to exhibit diverse biological activities , suggesting that this compound may have similar effects at the molecular and cellular level.
生化分析
Biochemical Properties
It is known that isoindoline derivatives, a family to which 3-Aminoisoindolin-1-one belongs, have been synthesized and characterized for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Cellular Effects
Some isoindoline-1,3-dione derivatives, which are structurally similar to this compound, have been investigated against blood cancer using K562 and Raji cell lines
Molecular Mechanism
Some isoindolines have been suggested to have properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site
Temporal Effects in Laboratory Settings
Some isoindolin-1-ones have shown strong aggregation-induced emissions in aqueous tetrahydrofuran solution and strong green-yellow emissions in solids .
Metabolic Pathways
One-carbon metabolism is a central metabolic pathway critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides
准备方法
Synthetic Routes and Reaction Conditions: 3-Aminoisoindolin-1-one can be synthesized through various synthetic routes. One common method involves the rhodium-catalyzed C–H activation/annulation reactions of ketenimines with N-methoxybenzamides. This reaction furnishes 3-aminoisoindolin-1-ones and 3-(diarylmethylene)isoindolin-1-ones . Another method involves the addition reaction from 2-cyanobenzaldehyde and 2-(2-nitrophenyl) acetonitrile or 2-nitroaniline derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and economical synthetic procedures. The two-step synthetic procedure mentioned above is an example of an industrially viable method that results in fair-to-high yields .
化学反应分析
Types of Reactions: 3-Aminoisoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted isoindolinones.
科学研究应用
3-Aminoisoindolin-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a valuable tool in biological research.
Industry: The compound is used in the development of dyes and materials with electro-optical properties.
相似化合物的比较
Isoindolinone: The parent compound of 3-Aminoisoindolin-1-one, which lacks the amino group.
3-Substituted Isoindolin-1-ones: Compounds with various substituents at the third position, such as 3-methylisoindolin-1-one.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities with isoindolinones.
Uniqueness: this compound is unique due to the presence of the amino group at the third position, which imparts distinct chemical and biological properties. This functional group allows for a wide range of chemical modifications and enhances the compound’s potential as a versatile building block in synthetic chemistry and drug development.
属性
IUPAC Name |
3-amino-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4,7H,9H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVJFMACICVAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
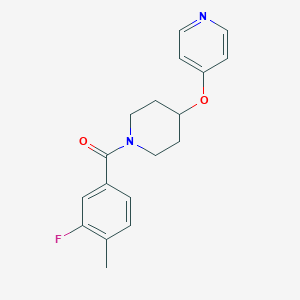
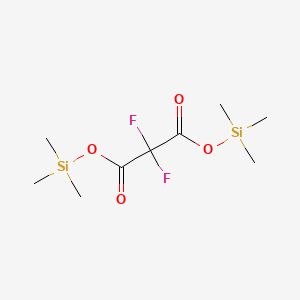
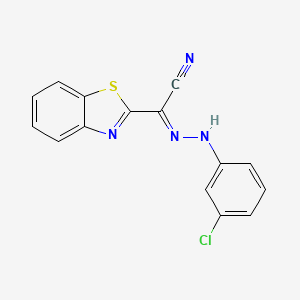
![Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2715256.png)
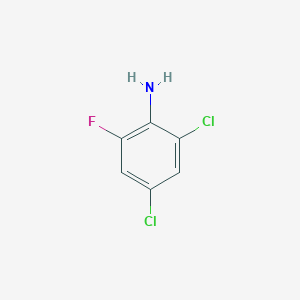
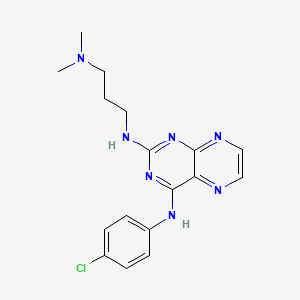
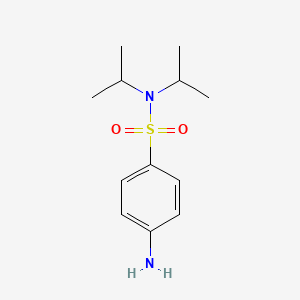
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2715261.png)
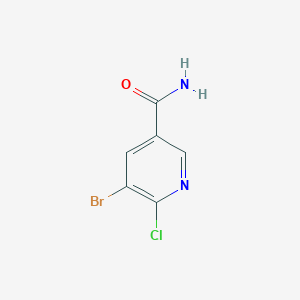
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2715265.png)
![N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide](/img/structure/B2715269.png)
![ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2715272.png)
![3-(3-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2715273.png)
![N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2715275.png)
